Cellulose triacetat

Übersicht

Beschreibung

Cellulose triacetate, also known as triacetate, CTA, or TAC, is a chemical compound produced from cellulose and a source of acetate esters, typically acetic anhydride . It is commonly used for the creation of fibers and film base . It is a high-melting (300 °C [570 °F]), highly crystalline substance that is soluble only in a limited range of solvents (usually methylene chloride) .

Synthesis Analysis

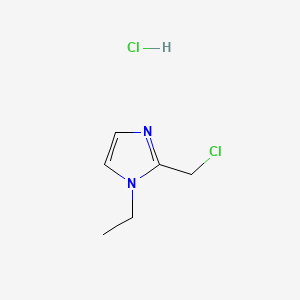

Cellulose triacetate is synthesized by the transesterification reaction of mild acid-pretreated lignocellulosic biomass with a stable acetylating reagent (isopropenyl acetate, IPA) in an ionic liquid (1-ethyl-3-methylimidazolium acetate, EmimOAc) which enabled the dissolution of lignocellulose as well as the organocatalytic reaction . In another study, a heterogeneous acetylation reaction was carried out with acetic anhydride as an acetyl donor to achieve a degree of substitution (DS) of the hydroxyl group of 2.9 .

Wissenschaftliche Forschungsanwendungen

Biologisch abbaubare Materialien

Cellulose triacetat kann aus reiner Cellulose synthetisiert werden, die aus Abfalllignocelluloseteilen von Pflanzen gewonnen wird . Dieses synthetisierte Esterderivat kann für die Herstellung von biologisch abbaubaren und "vollständig aus Cellulose bestehenden" Biokompositsystemen geeignet sein .

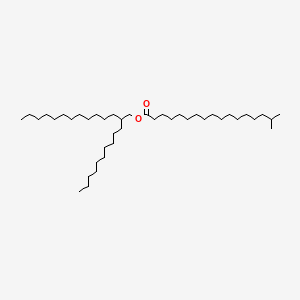

Strukturbildner für Öle

CTA-Nanofasern wurden als nachhaltiger Strukturbildner für Rizinusöl untersucht . Die rheologischen Eigenschaften von Dispersionen werden stark von der Konzentration und den Oberflächeneigenschaften von Nanofasern beeinflusst . Im Vergleich zu anderen gebräuchlichen Verdickungsmitteln, wie z. B. synthetischen Polymeren und Metallseifen, haben CTA-Elektrospinn-Nanofasern eine viel höhere Ölstrukturierungskapazität .

Membran-Trennverfahren

Celluloseacetat, ein verestertes Cellulosederivat, zu dem auch CTA gehört, ist für seine zahlreichen Anwendungen in Membrantrennverfahren bekannt .

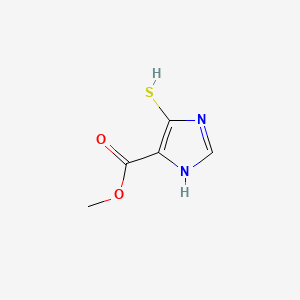

Gesteuerte Wirkstofffreisetzung

CTA wird bei der Herstellung von Matrizen für die gesteuerte Wirkstofffreisetzung eingesetzt . Diese Matrizen können die Form von Membranen oder Partikeln annehmen .

Schutz von optischen Folien

CTA wird zum Schutz von optischen Folien verwendet . Diese Anwendung nutzt die chemische Stabilität und Klarheit von CTA.

Zigarettenfilter

CTA wird bei der Herstellung von Zigarettenfiltern verwendet

Wirkmechanismus

Target of Action

Cellulose triacetate (CTA) is a chemical compound derived from cellulose, a natural polymer. The primary target of CTA is cellulose itself . The process involves the acetylation of cellulose, converting hydroxyl groups in cellulose to acetyl groups . This modification enhances the solubility of the cellulose polymer in organic solvents .

Mode of Action

The mode of action of CTA involves a chemical reaction known as acetylation. In this process, cellulose is acetylated with acetic acid and/or acetic anhydride . This acetylation converts hydroxyl groups in cellulose to acetyl groups, rendering the cellulose polymer much more soluble in organic solvents . The cellulose acetate is then dissolved in a mixture of dichloromethane and methanol for spinning .

Biochemical Pathways

The biochemical pathway involved in the action of CTA is the acetylation of cellulose. This process converts the hydroxyl groups in cellulose to acetyl groups, which significantly enhances the solubility of the cellulose polymer in organic solvents . The acetylation of cellulose is a key step in the production of CTA .

Pharmacokinetics

For instance, in hemodialysis, the properties of CTA can affect the clearance of certain drugs like vancomycin .

Result of Action

The result of the acetylation process is the formation of CTA, a material that is more heat resistant than cellulose acetate . CTA is commonly used for the creation of fibers and film base . It is particularly effective in clothing where crease or pleat retention is important .

Action Environment

The action environment can influence the action, efficacy, and stability of CTA. For instance, the synthesis of CTA can be influenced by the choice of solvent, temperature, and other conditions . Moreover, environmental factors can also influence the properties of the resulting CTA material .

Biochemische Analyse

Biochemical Properties

Cellulose triacetate has been synthesized from corn stover cellulose (CSC) in the presence of [PyPS]3PW12O40 (IL-POM) . The effects of IL-POM contents, reaction temperature, and reaction time on the yield and degree of substitution of cellulose triacetate were investigated .

Cellular Effects

The biocompatibility of cellulose triacetate has been studied in the context of dialysis membranes . The physical structure of the membrane, whether homogeneous or asymmetric, does not significantly affect its biocompatibility .

Molecular Mechanism

The molecular mechanism of cellulose triacetate involves the acetylation of cellulose, which increases its solubility in organic solvents . This property is crucial for its use in various applications, including the manufacture of dialysis membranes .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of cellulose triacetate are important factors to consider. The decomposition temperature of cellulose triacetate increases by about 30 °C compared to that of corn stover cellulose .

Metabolic Pathways

Cellulose triacetate is involved in the acetylation pathway, where cellulose is converted into an acetylated derivative

Transport and Distribution

The transport and distribution of cellulose triacetate within cells and tissues are largely dependent on its solubility in organic solvents

Subcellular Localization

Given its solubility properties, it is likely to be found in areas of the cell where organic solvents are present

Eigenschaften

IUPAC Name |

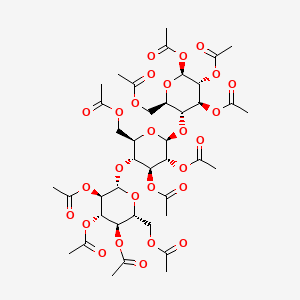

[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-6-[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H54O27/c1-15(41)52-12-26-29(55-18(4)44)32(56-19(5)45)36(60-23(9)49)39(64-26)67-31-28(14-54-17(3)43)65-40(37(61-24(10)50)34(31)58-21(7)47)66-30-27(13-53-16(2)42)63-38(62-25(11)51)35(59-22(8)48)33(30)57-20(6)46/h26-40H,12-14H2,1-11H3/t26-,27-,28-,29-,30-,31-,32+,33+,34+,35-,36-,37-,38-,39+,40+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNLVGZFZQQXQNW-ADJNRHBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H54O27 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

966.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9012-09-3 | |

| Record name | Cellulose, triacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cellulose, triacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cellulose triacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032198 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-Sulfopropyl)-2-([3-[(3-sulfopropyl)-2-benzothiazolinylidene) methyl]-5,5-dimethyl-2-cyclohexen-1-ylidene]methyl)benzothiazolium inner salt sodium salt](/img/structure/B593147.png)

![tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate](/img/structure/B593148.png)